Bienvenue dans la boutique en ligne BenchChem!

Omaciclovir

VZV antiviral potency plaque reduction assay

Omaciclovir (H2G, ABT-091) delivers 60–400× greater potency against VZV and >170-fold higher intracellular triphosphate accumulation vs acyclovir, with an extended triphosphate half-life (3.9–8.6 h) due to selective viral TK phosphorylation. It is the definitive compound for VZV plaque reduction, viral yield, and long-term suppression studies requiring robust inhibition at low concentrations. As the API reference standard for valomaciclovir stearate prodrug development, pure omaciclovir is essential for metabolite identification, SAR analyses, and resistance mechanism characterization. In-class substitution with other nucleoside analogs is scientifically unsound without experimental validation.

Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
CAS No. 124265-89-0
Cat. No. B1677280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmaciclovir
CAS124265-89-0
SynonymsABT-091;  ABT091;  ABT 091;  H2G;  H 2G;  (-)-2HM-HBG;  A-182091;  2HMHBG;  Omaciclovir
Molecular FormulaC10H15N5O3
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N
InChIInChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)/t6-/m1/s1
InChIKeySCBFBAWJWLXVHS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Omaciclovir (124265-89-0) Antiviral Research Compound: Nucleoside Analog for Herpesvirus Replication Inhibition


Omaciclovir (H2G, ABT-091) is a synthetic acyclic guanosine nucleoside analog that functions as a potent and selective inhibitor of herpesvirus replication [1]. It demonstrates in vitro inhibitory activity against varicella-zoster virus (VZV), herpes simplex virus types 1 and 2 (HSV-1, HSV-2), Epstein-Barr virus (EBV), and human herpesvirus 6 (HHV-6) . The compound is selectively phosphorylated by viral thymidine kinase to its active triphosphate form, which competitively inhibits viral DNA polymerase [2].

Omaciclovir (124265-89-0): Why Acyclovir and Other Nucleoside Analogs Are Not Interchangeable


In-class substitution of anti-herpesvirus nucleoside analogs is inadvisable due to compound-specific differences in phosphorylation efficiency, intracellular triphosphate stability, and resulting DNA polymerase inhibition kinetics. Omaciclovir exhibits distinct biochemical properties relative to acyclovir, including the formation of higher intracellular triphosphate concentrations (>170 pmol/10⁶ cells vs. <1 pmol/10⁶ cells for acyclovir triphosphate) and extended triphosphate half-lives in VZV-infected cells [1]. These mechanistic differences translate to substantial potency variations against specific herpesviruses, making direct compound interchange without experimental validation scientifically unsound for research or industrial applications [2].

Omaciclovir (124265-89-0) Quantitative Differentiation Evidence Against Comparator Compounds


Omaciclovir Exhibits 60- to 400-Fold Greater Potency Against VZV Compared to Acyclovir

In direct head-to-head plaque reduction assays, omaciclovir demonstrated a 50% effective concentration (EC₅₀) against varicella-zoster virus (VZV) that was 60- to 400-fold lower than that of acyclovir, with the magnitude of the difference depending on the specific virus strain and cell line tested [1].

VZV antiviral potency plaque reduction assay

Omaciclovir Achieves >170-Fold Higher Intracellular Triphosphate Levels Compared to Acyclovir in VZV-Infected Cells

Intracellular accumulation of the active triphosphate metabolite was quantified in VZV-infected cells, revealing omaciclovir-triphosphate (H2G-TP) concentrations exceeding 170 pmol/10⁶ cells, whereas acyclovir-triphosphate (ACV-TP) levels remained below 1 pmol/10⁶ cells under identical conditions [1].

intracellular pharmacology triphosphate accumulation VZV

Omaciclovir Displays Extended Intracellular Triphosphate Half-Life Relative to Acyclovir in VZV-Infected Cells

The intracellular half-life of omaciclovir-triphosphate (H2G-TP) was measured at 3.9 hours in VZV-infected MRC-5 cells and 8.6 hours in VZV-infected MeWo cells, representing a substantial extension compared to the 1-2 hour half-life reported for acyclovir-triphosphate in infected cells [1][2].

triphosphate stability intracellular half-life VZV

Omaciclovir Demonstrates Favorable Selectivity Ranking Among Anti-VZV Compounds Based on Clinical Isolate Testing

Evaluation of 16 freshly isolated clinical VZV strains established a rank order of decreasing selectivity: BVaraU > BVDU > CVDU ∼ CVDC > H2G (omaciclovir) > N7AP > CTDU ∼ BTDU ∼ OXT-G ∼ 882C87 > ACV, positioning omaciclovir favorably ahead of acyclovir in overall anti-VZV selectivity [1].

VZV clinical isolates selectivity ranking

Omaciclovir Exhibits Moderate In Vitro Activity Against Human Herpesvirus 6 (HHV-6)

Omaciclovir demonstrates variable inhibitory activity against human herpesvirus 6B (HHV-6B), with reported EC₅₀ values ranging from less than 5 μM to greater than 197.4 μM, and corresponding selectivity indices between 1 and 47 [1]. This activity profile extends to both ganciclovir-sensitive and ganciclovir-resistant HHV-6B strains.

HHV-6 ganciclovir resistance selectivity index

Omaciclovir (124265-89-0): Recommended Research and Industrial Application Scenarios


VZV Replication Studies Requiring Enhanced Potency and Sustained Inhibition

Based on the 60- to 400-fold greater potency against VZV and the >170-fold higher intracellular triphosphate accumulation compared to acyclovir [1], omaciclovir is the preferred compound for VZV research protocols where achieving robust viral inhibition at lower concentrations is critical, including plaque reduction assays, viral yield reduction studies, and long-term suppression experiments.

Intracellular Pharmacology and Mechanism-of-Action Investigations

The extended triphosphate half-life (3.9-8.6 hours in VZV-infected cells) [1] and differential phosphorylation kinetics relative to acyclovir [2] make omaciclovir suitable for studies examining intracellular nucleoside analog metabolism, enzyme kinetics of viral and cellular kinases, and structure-activity relationship analyses of guanosine-based DNA polymerase inhibitors.

Prodrug Development and Bioavailability Optimization Research

Omaciclovir serves as the active pharmaceutical ingredient (API) reference standard for the development and characterization of its prodrug valomaciclovir stearate [3]. Research groups engaged in prodrug synthesis, formulation optimization, or pharmacokinetic profiling of valomaciclovir require pure omaciclovir as the analytical reference compound for metabolite identification and quantification.

Herpesvirus Comparative Efficacy and Resistance Profiling

Given its established selectivity ranking ahead of acyclovir against clinical VZV isolates [4] and documented cross-resistance patterns with acyclovir (mutations in viral TK confer resistance to both compounds) [1], omaciclovir is a valuable tool for comparative antiviral efficacy studies and for characterizing resistance mechanisms in VZV and other susceptible herpesviruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omaciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.